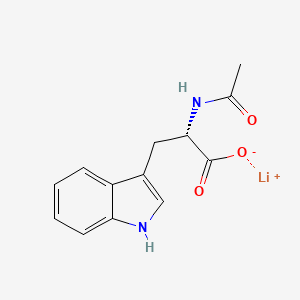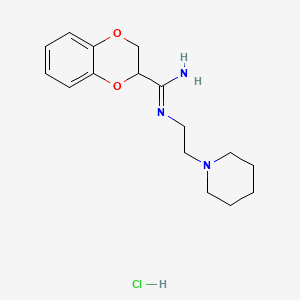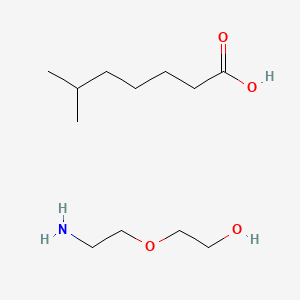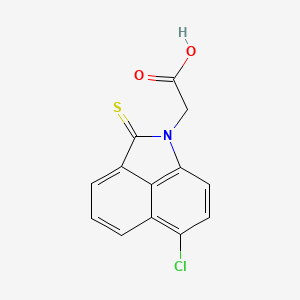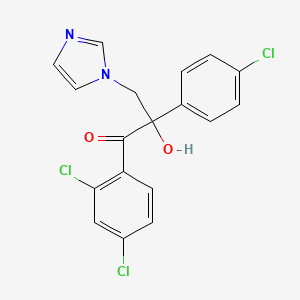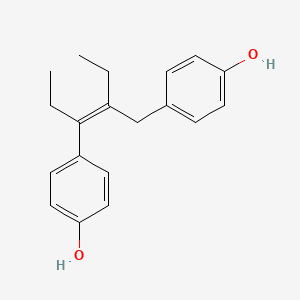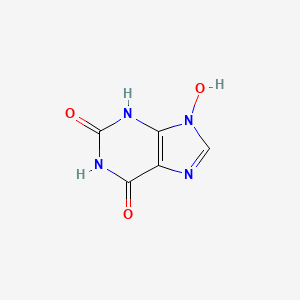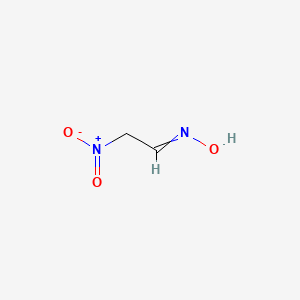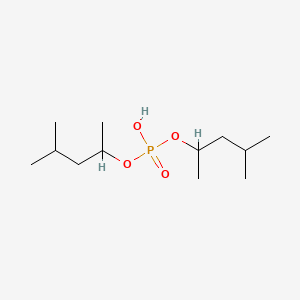
Di(1,3-dimethylbutyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(1,3-dimethylbutyl) hydrogen phosphate is an organic phosphate compound with the chemical formula C12H27O4P and a molecular weight of 266.314141 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a 1,3-dimethylbutyl group, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di(1,3-dimethylbutyl) hydrogen phosphate typically involves the reaction of 1,3-dimethylbutanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dimethylbutanol+phosphoric acid→di(1,3-dimethylbutyl) hydrogen phosphate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Di(1,3-dimethylbutyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives , while substitution reactions can produce various alkyl or acyl phosphates .
Applications De Recherche Scientifique
Di(1,3-dimethylbutyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of di(1,3-dimethylbutyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors . The phosphate group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved in its action include phosphate metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl hydrogen phosphate
- Dimethyl hydrogen phosphate
- Dibutyl hydrogen phosphate
Comparison
Di(1,3-dimethylbutyl) hydrogen phosphate is unique due to its 1,3-dimethylbutyl group , which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity , solubility , and biological activity , making it suitable for specialized applications.
Propriétés
Numéro CAS |
84196-07-6 |
|---|---|
Formule moléculaire |
C12H27O4P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
bis(4-methylpentan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14) |
Clé InChI |
YGTBMOOSDOYPEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OP(=O)(O)OC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


